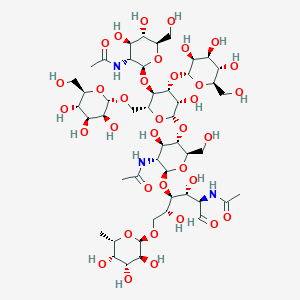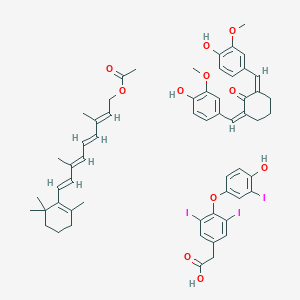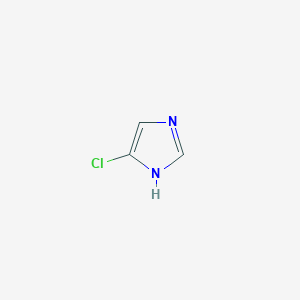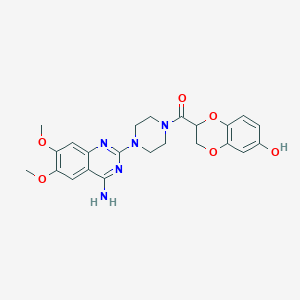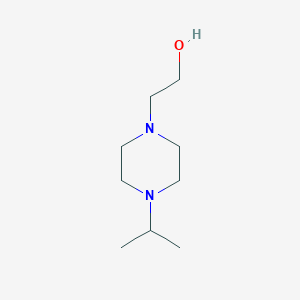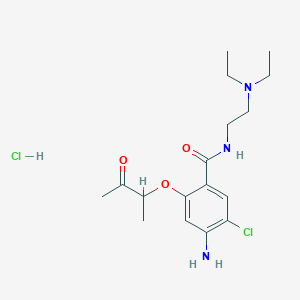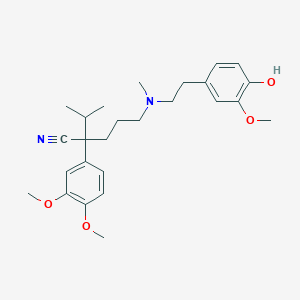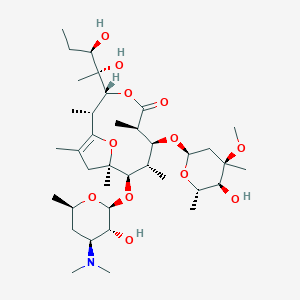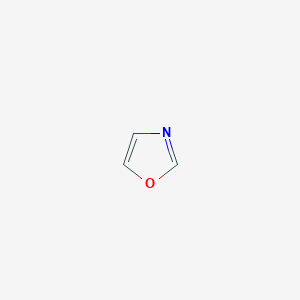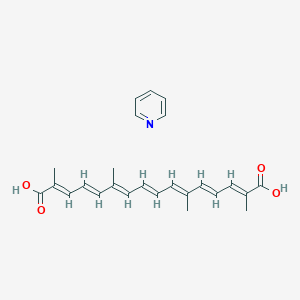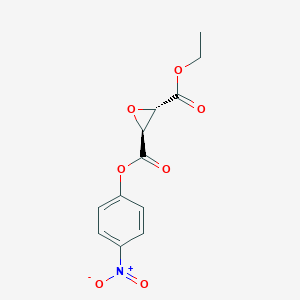
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate involves several key steps, including the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates under microwave irradiation, as demonstrated by Khajuria et al. (2013), showcasing a solvent-free approach that enhances yield and purity (Khajuria, Saini, & Kapoor, 2013).
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the structural integrity and conformation of ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate. Xiang (2004) detailed the crystal structure of a similar compound, emphasizing the importance of specific bond lengths and conformational stability in determining the overall molecular geometry (Xiang, 2004).
Chemical Reactions and Properties
Chemical reactions involving ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate can be complex, as illustrated by the synthesis and chemical behavior of related oxirane-carboxylate derivatives. Eistetter and Wolf (1982) reported on the blood glucose-lowering activities of similar compounds, highlighting the significance of substituents and chain length on chemical reactivity and biological activity (Eistetter & Wolf, 1982).
Physical Properties Analysis
The physical properties of ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate, including its crystalline structure and thermal behavior, are crucial for its application in material science. Sapnakumari et al. (2014) synthesized and characterized a related compound, providing valuable data on crystallinity, thermal stability, and intramolecular interactions, which are essential for understanding the physical characteristics of ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate (Sapnakumari et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties of ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate involves exploring its reactivity, stability, and interaction with various chemical reagents. The synthesis and characterization of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates by Yavari et al. (2005) offer insights into the chemical behavior of structurally similar compounds, contributing to a deeper understanding of their reactivity patterns and chemical stability (Yavari, Nasiri, & Djahaniani, 2005).
Wissenschaftliche Forschungsanwendungen
It is used in the synthesis of aziridine-2-phosphonates spiro-fused with oxindole, contributing to advancements in organic chemistry (Gasperi, Loreto, Migliorini, & Ventura, 2011).
This compound exhibits favorable activity in lowering blood glucose in fasted rats, indicating its potential in diabetes research and treatment (Eistetter & Wolf, 1982).
It is useful for the synthesis of (R)-Etomoxir and its 2,4-dinitrophenyl analogue, which have potential as inhibitors of CPT-1 for the treatment of non-alcoholic fatty liver disease (Scott & Golding, 2004).
The compound plays a role in the study of tetrafluorobutanoic acid, a key component in the synthesis of tetrafluoromycin, an important chemical in various applications (Buss, Coe, & Tatlow, 1998).
It facilitates the convenient one-step synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, which are important in chemical synthesis (Rangnekar & Mavlankar, 1991).
Ethyl-(2S,3S)-3-(S)-3-methyl1-(3-methylbutylcarbamoyl)butylcarbamoyl oxiranecarboxylate (EST) is expected to be useful as an oral therapeutic agent for muscular dystrophy (Tamai et al., 1987).
It aids in arresting human epidermoid carcinoma A431 cells at mitotic metaphase, which is significant in cancer research (Shoji-Kasai, Senshu, Iwashita, & Imahori, 1988).
The 2-(p-nitrophenylthio)ethyl group, derived from this compound, is used for carboxyl-group protection in peptide synthesis (Amaral, 1969).
It is integral in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, which exhibit atropisomerism due to a high energy barrier for rotation around the N-aryl single bond (Yavari, Aghazadeh, & Tafazzoli, 2002).
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, research could focus on drug development and understanding its mechanism of action in the body. If it has unique chemical reactivity, it could be studied for use in chemical synthesis .
Eigenschaften
IUPAC Name |
3-O-ethyl 2-O-(4-nitrophenyl) (2S,3S)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHOOABCCNPIQ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



